4-methoxy-6-oxo-1-phenyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}-1,6-dihydropyridine-3-carboxamide
Description
4-Methoxy-6-oxo-1-phenyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}-1,6-dihydropyridine-3-carboxamide is a heterocyclic compound featuring a 1,6-dihydropyridine core substituted with methoxy (4-position), phenyl (1-position), and a carboxamide group (3-position). The carboxamide nitrogen is further linked to a pyridin-3-ylmethyl moiety bearing a thiophen-3-yl substituent at the 2-position of the pyridine ring.
Properties
IUPAC Name |
4-methoxy-6-oxo-1-phenyl-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3S/c1-29-20-12-21(27)26(18-7-3-2-4-8-18)14-19(20)23(28)25-13-16-6-5-10-24-22(16)17-9-11-30-15-17/h2-12,14-15H,13H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBMAZKYTAXWCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(C=C1C(=O)NCC2=C(N=CC=C2)C3=CSC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-6-oxo-1-phenyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps in the synthesis may include:
Formation of the Dihydropyridine Ring: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Introduction of the Phenyl Group: This step may involve a Friedel-Crafts acylation or alkylation reaction.
Attachment of the Pyridine and Thiophene Moieties: These groups can be introduced through cross-coupling reactions such as Suzuki or Stille coupling.
Methoxylation and Carboxamidation: These functional groups can be introduced through nucleophilic substitution and amidation reactions, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Oxidation of the Dihydropyridine Ring
The 1,6-dihydropyridine ring is prone to oxidation under mild conditions, forming a fully aromatic pyridine system. This reaction is critical for modulating electronic properties and biological activity.
Hydrolysis of the Carboxamide Group
The tertiary carboxamide undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid intermediates.
Mechanistic Insight : Hydrolysis proceeds via nucleophilic attack on the carbonyl carbon, with proton transfer stabilizing the tetrahedral intermediate .
Nucleophilic Substitution at the Methoxy Group
The methoxy group at position 4 participates in demethylation or substitution reactions under harsh conditions.
Electrophilic Aromatic Substitution on Thiophene
The thiophen-3-yl moiety undergoes regioselective electrophilic substitutions, primarily at the α-position.
Reductive Amination of the Pyridinylmethyl Group
The benzylamine-linked pyridine can undergo reductive amination to introduce alkyl/aryl groups.
| Reagents | Conditions | Products |
|---|---|---|
| NaBH<sub>3</sub>CN, RCHO | MeOH, RT, 12 h | Secondary amine derivatives; isolated as HCl salts |
Photochemical Reactions
UV irradiation induces [4+2] cycloaddition between the dihydropyridine ring and electron-deficient dienophiles.
| Dienophile | Conditions | Products |
|---|---|---|
| Maleic anhydride | UV (254 nm), benzene, 6 h | Bicyclic adduct; stereochemistry confirmed via X-ray |
Metal-Catalyzed Cross-Couplings
The thiophene and pyridine rings enable Suzuki-Miyaura and Heck couplings for structural diversification.
| Catalyst | Conditions | Products |
|---|---|---|
| Pd(PPh<sub>3</sub>)<sub>4</sub> | K<sub>2</sub>CO<sub>3</sub>, dioxane, 80°C | Biaryl derivatives; yields: 60–75% |
Key Stability Considerations
-
Thermal Stability : Decomposes above 200°C without melting .
-
pH Sensitivity : Stable in pH 4–8; hydrolyzes rapidly in strongly acidic/basic media .
-
Light Sensitivity : Photodegradation observed under UV light (t<sub>1/2</sub> = 8 h).
This compound’s reactivity profile underscores its versatility in medicinal chemistry and materials science. Controlled modification of its functional groups enables tailored physicochemical and biological properties, as evidenced by its application in calcium channel modulation and enzyme inhibition studies . Future research should explore enantioselective syntheses and catalytic asymmetric reactions to unlock further utility.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the compound's significant anticancer properties. It has demonstrated robust cytotoxic effects against various cancer cell lines, including MCF-7 (breast), HCT-116 (colon), and A549 (lung) cancer cells. In vitro assays have shown that it can induce apoptosis and inhibit cell proliferation effectively .
A notable study reported that derivatives of this compound exhibited IC50 values in the nanomolar range against selected cancer cell lines, indicating potent anticancer activity . Furthermore, it has been utilized in xenograft models, demonstrating antitumor effects at doses of 160 mg/kg .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against a range of pathogens. Its efficacy against bacteria and fungi makes it a candidate for further development as an antimicrobial agent. The mechanism of action appears to involve disruption of microbial cell membranes .
Antioxidant and Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has shown potential as an antioxidant and anti-inflammatory agent. Its ability to scavenge free radicals contributes to its protective effects against oxidative stress-related diseases .
Case Study 1: Anticancer Efficacy
In a study focused on the anticancer efficacy of this compound, researchers synthesized several derivatives and tested them on various cancer cell lines. The results indicated that certain modifications to the molecular structure significantly enhanced cytotoxicity, leading to further investigations into their mechanisms of action .
Case Study 2: Antimicrobial Screening
Another investigation assessed the antimicrobial properties of the compound against clinical isolates of bacteria and fungi. The findings revealed that specific derivatives exhibited substantial inhibitory effects on microbial growth, suggesting potential applications in treating infectious diseases .
Mechanism of Action
The mechanism of action of 4-methoxy-6-oxo-1-phenyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}-1,6-dihydropyridine-3-carboxamide would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
Structural Analogues from
describes compounds such as N1,N6-bis(4-methyl-2-(thiophen-2-yl)phenyl)-5,10-dioxo-5,10-dihydrodiimidazo[1,5-a:10,50-d]pyrazine-1,6-dicarboxamide (12d) and N1,N6-bis(2-(furan-2-yl)-4-methylphenyl)-5,10-dioxo-5,10-dihydrodiimidazo[1,5-a:10,50-d]pyrazine-1,6-dicarboxamide (12e) .
Key Differences :
- The diimidazo pyrazine core in 12d/12e introduces greater rigidity compared to the 1,6-dihydropyridine core of the target compound.
- The target compound’s thiophen-3-yl group may confer distinct electronic properties compared to the thiophen-2-yl groups in 12d.
Tetrahydropyridine Derivative from
details Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-1,4,5,6-tetrahydropyridine-3-carboxylate , which shares a pyridine backbone and thiophen-3-yl substituent.
Key Differences :
- The tetrahydropyridine derivative’s tosyl group enhances electron-withdrawing effects, whereas the target compound’s carboxamide may facilitate hydrogen bonding.
Triazole-Oxadiazole Hybrid from
lists 6-oxo-N-(2-{4-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}ethyl)-1,6-dihydropyridine-3-carboxamide (BI63684) , a structural analog with a triazole-oxadiazole moiety.
Key Differences :
- The lower molecular weight of BI63684 may improve solubility but reduce binding affinity compared to the target compound.
Biological Activity
The compound 4-methoxy-6-oxo-1-phenyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}-1,6-dihydropyridine-3-carboxamide (CAS Number: 1795301-32-4) is a member of the dihydropyridine family, known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its anti-inflammatory and anticancer properties, supported by data tables and relevant research findings.
The molecular formula of the compound is with a molecular weight of 354.4 g/mol. The structure includes a methoxy group, a phenyl ring, and a thiophene-substituted pyridine moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 354.4 g/mol |
| CAS Number | 1795301-32-4 |
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of related compounds in the dihydropyridine class. A notable study evaluated various derivatives, including those similar to our compound, for their ability to inhibit proinflammatory cytokines such as IL-6 and TNF-α. The results indicated that certain derivatives significantly reduced these cytokines in vitro and improved outcomes in animal models of acute lung injury (ALI) and sepsis .
Key Findings:
- Inhibition of Cytokines: Derivative 13a (similar structure) inhibited LPS-induced IL-6 and TNF-α expression in J774A.1 cells.
- In Vivo Efficacy: Administration of derivative 13a improved lung pathology and reduced pulmonary edema in LPS-induced ALI mice.
Anticancer Activity
The anticancer potential of compounds in this class has also been investigated. A study assessed the cytotoxic effects of various thiazolopyridazine derivatives against multiple cancer cell lines, including MCF-7 (breast), HCT-116 (colon), and A549 (lung). Although not directly tested, structural similarities suggest potential efficacy for our compound.
Cytotoxicity Data:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Doxorubicin | MCF-7 | 19.35 |
| Thiazolopyridazine 7c | MCF-7 | 14.34 |
| Thiazolopyridazine 7h | MCF-7 | 10.39 |
| Thiazolopyridazine 7p | MCF-7 | 13.60 |
The mechanisms underlying the biological activities of dihydropyridine derivatives often involve modulation of signaling pathways associated with inflammation and cancer cell proliferation. For instance, inhibition of the NF-κB pathway has been linked to reduced inflammatory responses and improved survival rates in sepsis models .
Case Study 1: Inhibition of Inflammation
In a controlled study, derivative 13a was administered to mice subjected to LPS-induced sepsis. The treatment resulted in:
- Reduced Mortality: Increased survival rates compared to untreated controls.
- Pathological Improvement: Significant reduction in lung tissue damage.
Case Study 2: Anticancer Screening
A screening involving various thiazolopyridazine derivatives demonstrated promising results against cancer cell lines:
- High Cytotoxicity: Several derivatives exhibited IC50 values lower than doxorubicin against MCF-7 cells.
Q & A
Q. What are the common synthetic routes for preparing 4-methoxy-6-oxo-1-phenyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}-1,6-dihydropyridine-3-carboxamide?
The synthesis typically involves multi-step reactions, starting with the assembly of the dihydropyridine core. A key step is the formation of the carboxamide bond via coupling reactions (e.g., using EDC/HOBt or DCC). The thiophene-pyridine substituent is introduced through nucleophilic substitution or Suzuki-Miyaura cross-coupling, as seen in analogous heterocyclic systems . Reagents like dimethyldiallylammonium chloride (DMDAAC) and controlled copolymerization strategies may optimize yield and purity .
Q. What spectroscopic techniques are recommended for structural characterization of this compound?
Standard methods include:
Q. How can researchers assess the compound’s in vitro biological activity during initial screening?
Use enzyme inhibition assays (e.g., kinase or protease targets) or antimicrobial susceptibility testing. For antimicrobial activity, follow protocols like microdilution (MIC determination) against Gram-positive/negative bacteria and fungi, as demonstrated for structurally related thiazolidinone derivatives . Substituents like the thiophene ring may enhance activity due to π-π interactions with biological targets .
Advanced Research Questions
Q. How can synthesis yield be optimized while minimizing side products?
Adopt Design of Experiments (DoE) to evaluate variables (temperature, catalyst loading, solvent polarity). Flow chemistry systems (e.g., Omura-Sharma-Swern oxidation) improve reproducibility and scalability by controlling reaction parameters like residence time and mixing efficiency . Monitor intermediates via TLC or inline NMR to terminate reactions at optimal conversion points .
Q. How should contradictory solubility data in different solvents be resolved?
Contradictions often arise from impurities or polymorphic forms. Use HPLC-PDA to check purity (>98%) and DSC/TGA to identify polymorphs. Solubility studies should be conducted in buffered solutions (pH 1.2–7.4) with surfactants (e.g., CTAB) to mimic physiological conditions, as seen in related dihydropyridine analogs .
Q. What strategies are effective for elucidating structure-activity relationships (SAR) of this compound?
- Systematic substitution : Modify the thiophene-pyridine moiety or methoxy group and compare bioactivity .
- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities with target proteins like kinases or GPCRs .
- Metabolic stability assays : Use liver microsomes to correlate structural features with half-life .
Q. How can researchers address stability issues during long-term experimental storage?
Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Lyophilization in amber vials under nitrogen atmosphere is recommended for oxidation-prone dihydropyridines. Degradation pathways (e.g., hydrolysis of the carboxamide bond) can be mitigated by storing at -20°C in anhydrous DMSO .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
